2-Nonanamine
Overview
Description
2-Nonanamine, also known as 2-aminononane, is an organic compound belonging to the class of amines. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a nonane chain. This compound is a primary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonanamine can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated nonane (such as 2-bromononane) with ammonia or an amine.
Reductive Amination: Another method involves the reductive amination of nonan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, nonan-2-amine is often produced through large-scale reductive amination processes, which offer high yields and purity. The use of catalytic hydrogenation with metal catalysts like palladium or platinum is also common in industrial synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Substituted amines with various functional groups.
Scientific Research Applications
2-Nonanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nonan-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Nonanamine can be compared with other similar compounds such as:
Nonan-1-amine: Unlike nonan-2-amine, nonan-1-amine has the amino group attached to the first carbon, leading to different reactivity and properties.
Decan-2-amine: This compound has a similar structure but with an additional carbon in the chain, which can affect its physical and chemical properties.
Octan-2-amine: With one less carbon than nonan-2-amine, this compound exhibits different boiling points and solubility characteristics.
This compound stands out due to its specific position of the amino group, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
nonan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIFCUEJWCQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512165 | |
Record name | Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-58-8 | |
Record name | 2-Nonanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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